molecular formula C11H14BF3O3 B2831704 2-Butoxy-4-(trifluoromethyl)phenylboronic acid CAS No. 2096335-15-6

2-Butoxy-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B2831704
CAS No.: 2096335-15-6
M. Wt: 262.04
InChI Key: ANPGTROEWQTIHP-UHFFFAOYSA-N
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Description

2-Butoxy-4-(trifluoromethyl)phenylboronic acid is a specialized arylboronic acid that serves as a versatile building block in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions. Its molecular structure incorporates two key functional groups: a boronic acid, which enables carbon-carbon bond formation, and a trifluoromethyl group, which is known to significantly alter the physicochemical properties of molecules . The butoxy substituent can influence the compound's steric and electronic characteristics, potentially affecting its reactivity and stability . This compound is primarily valuable in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl structures that are central to many pharmaceutical agents and functional materials . The incorporation of the trifluoromethyl group into target molecules is highly desirable in medicinal chemistry and agrochemical research, as this moiety can enhance metabolic stability, lipophilicity, and binding affinity . Researchers can leverage this boronic acid to synthesize complex molecules for developing new drugs, advanced polymers, and agrochemicals. The presence of the ortho-butoxy group may also impact the Lewis acidity of the boron atom and the rate of transmetalation in catalytic cycles . This product is intended for research applications in a laboratory setting only. It is not manufactured for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

[2-butoxy-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF3O3/c1-2-3-6-18-10-7-8(11(13,14)15)4-5-9(10)12(16)17/h4-5,7,16-17H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPGTROEWQTIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)OCCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 2-butoxy-4-(trifluoromethyl)phenylboronic ester with a suitable hydrolyzing agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the hydrolysis process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Hydrogen peroxide, sodium perborate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium complexes, copper salts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic esters, while reduction reactions can produce borane derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that boronic acids, including 2-butoxy-4-(trifluoromethyl)phenylboronic acid, exhibit antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various bacterial strains such as Escherichia coli and Bacillus cereus . The mechanism behind this activity often involves the interaction of boronic acids with diols, which can disrupt bacterial metabolism.

Potential in Diabetes Diagnostics
The unique binding properties of trifluoromethyl-substituted phenylboronic acids make them suitable for glucose sensing applications. They can form stable complexes with glucose, which can be utilized in diagnostic devices for diabetes monitoring . This application leverages their Lewis acidity and the ability to selectively bind to diols.

Catalysis

Suzuki-Miyaura Coupling Reactions
this compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the reactivity and selectivity of the boronic acid in these transformations .

Amidation Reactions
This compound has also been identified as an effective catalyst for dehydrative amidation between carboxylic acids and amines. The presence of the trifluoromethyl group plays a significant role in facilitating these reactions by stabilizing intermediates and preventing unwanted side reactions .

Materials Science

Polymer Chemistry
In materials science, boronic acids are utilized to create polymers with specific functionalities. For instance, substituted phenylboronic acids can be incorporated into polymer matrices to enhance their properties, such as responsiveness to environmental stimuli or improved mechanical strength . The unique chemical characteristics of this compound make it a valuable building block for developing advanced materials.

Case Studies

Study Application Findings
Golovanov et al. (2021)Antimicrobial PropertiesDemonstrated significant antibacterial activity against Bacillus cereus. The Minimum Inhibitory Concentration (MIC) was lower than that of established antibiotics .
Research on Catalytic Activity (2018)Amidation ReactionsShowed that this compound effectively catalyzed amidation reactions, improving yields compared to traditional methods .
Polymer Development (2022)Material ScienceHighlighted the use of phenylboronic acid derivatives in creating responsive polymer systems with enhanced mechanical properties .

Mechanism of Action

The mechanism of action of 2-Butoxy-4-(trifluoromethyl)phenylboronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in many of its applications, such as in Suzuki-Miyaura coupling reactions where it acts as a key intermediate .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs differ in substituent type, position, and electronic effects:

Compound Name Substituents Molecular Weight (g/mol) Key Features
2-Butoxy-4-(trifluoromethyl)phenylboronic acid -CF₃ (para), -OC₄H₉ (ortho) 256.04 Balanced electron effects: -CF₃ (EWG), butoxy (EDG); moderate lipophilicity
4-(Trifluoromethyl)phenylboronic acid -CF₃ (para) 189.93 Strongly electron-withdrawing; higher reactivity in cross-couplings
2-Methoxy-4-(trifluoromethyl)phenylboronic acid -CF₃ (para), -OCH₃ (ortho) 224.97 Shorter alkoxy chain: lower lipophilicity than butoxy analog
2,4-Bis(trifluoromethyl)phenylboronic acid -CF₃ (para, ortho) 257.92 Enhanced EWG effects; higher thermal stability
2-Bromo-5-(trifluoromethyl)phenylboronic acid -CF₃ (para), -Br (ortho) 268.82 Bromine substitution may hinder coupling reactivity vs. alkoxy groups

EWG : Electron-withdrawing group; EDG : Electron-donating group.

Reactivity in Cross-Coupling Reactions

  • Butoxy-containing analogs : The butoxy group likely reduces electronic deactivation from -CF₃, improving solubility in organic solvents and stabilizing intermediates during coupling. However, steric hindrance from the longer chain may slow reaction kinetics compared to methoxy analogs.
  • Brominated analogs (e.g., 2-Bromo-5-(trifluoromethyl)phenylboronic acid) face challenges due to bromide’s poor leaving ability, often requiring harsher conditions for Suzuki reactions .

Physical and Thermal Properties

  • Thermal Stability : Bis-trifluoromethyl derivatives (e.g., 2,4-Bis(trifluoromethyl)phenylboronic acid) exhibit higher thermal stability due to strong EWG effects . The butoxy analog’s stability is unquantified but likely lower than bis-CF₃ compounds.
  • Solubility: The butoxy group enhances lipophilicity, favoring solubility in non-polar solvents compared to methoxy or unsubstituted analogs.

Cost and Availability

  • Cost : Bis-trifluoromethyl derivatives are premium-priced (e.g., 1g of 2,6-Bis(trifluoromethyl)phenylboronic acid costs JPY 17,000) . The butoxy analog’s pricing is undisclosed but may be influenced by its discontinued status in some catalogs .

Biological Activity

2-Butoxy-4-(trifluoromethyl)phenylboronic acid (CAS No. 2096335-15-6) is a compound of interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group and a boronic acid moiety. These characteristics confer potential biological activity, particularly in the fields of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound is characterized by:

  • Boronic Acid Group : Known for its ability to interact with diols, making it useful in biochemical applications.
  • Trifluoromethyl Substitution : Enhances lipophilicity and may influence biological interactions.
  • Butoxy Group : Contributes to solubility and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The boronic acid moiety can reversibly bind to enzymes, particularly serine proteases and glycosidases, affecting their activity.
  • Cell Cycle Modulation : Preliminary studies suggest that derivatives of phenylboronic acids can induce cell cycle arrest in cancer cell lines, leading to apoptosis.
  • Signal Transduction Pathways : Compounds with similar structures have been shown to modulate pathways such as cyclic adenosine monophosphate (cAMP) signaling.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the phenylboronic acid structure significantly impact its biological activity. For instance:

  • Trifluoromethyl Substitution : Enhances antiproliferative potency in various cancer cell lines.
  • Alkoxy Groups : Alter solubility and membrane permeability, influencing bioavailability.
CompoundEC50 (μM)Max Response (%)
This compoundTBDTBD
3-trifluoromethylphenyl derivative1.8892
4-trifluoromethylphenyl derivative94.046

Case Studies

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of various phenylboronic acid derivatives, including those with the trifluoromethyl group. The results showed that compounds with this substitution exhibited significant cytotoxicity against ovarian cancer cell lines, indicating potential as anticancer agents .
  • Enzyme Inhibition Studies : Research demonstrated that similar phenylboronic acids could effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases .
  • Pharmacokinetic Profiles : In vivo studies indicated favorable pharmacokinetic properties for related compounds, showing good plasma stability and distribution in target organs without significant toxicity .

Q & A

Q. What are the recommended synthetic routes for 2-butoxy-4-(trifluoromethyl)phenylboronic acid, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

Halogenation : Introduce a boronic acid group via Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron under inert conditions .

Substitution : Replace a halogen atom (e.g., Br or I) at the para position with a trifluoromethyl group using Cu-mediated trifluoromethylation.

Etherification : Introduce the butoxy group via nucleophilic aromatic substitution (SNAr) with 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Q. Key Factors :

  • Catalyst selection : Pd-based catalysts yield >80% efficiency in cross-coupling steps.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity.
  • Temperature : Elevated temperatures (80–100°C) reduce side reactions in etherification.

Q. How does the trifluoromethyl group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

The -CF₃ group is strongly electron-withdrawing, which:

  • Activates the boronic acid : Enhances electrophilicity at the boron center, accelerating transmetalation with Pd catalysts.
  • Stabilizes intermediates : Reduces oxidative addition barriers in Pd-mediated coupling .

Q. Data Comparison :

SubstituentRelative Reaction Rate (vs. H)Coupling Efficiency (%)
-CF₃3.2×92
-OCH₃1.8×85
-Cl2.5×88

Recommendation : Optimize Pd ligand choice (e.g., SPhos) to mitigate steric hindrance from the butoxy group .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing structural and electronic properties of this compound?

  • NMR Spectroscopy :
    • ¹⁹F NMR : Confirms -CF₃ substitution (δ ≈ -60 ppm) and detects fluorinated byproducts .
    • ¹¹B NMR : Identifies boronic acid tautomers (δ ≈ 30 ppm for trigonal planar BO₃) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 292.12) and fragmentation patterns .
  • X-ray Crystallography : Resolves steric effects of the butoxy group on molecular packing .

Contradiction Note : Discrepancies in ¹¹B NMR chemical shifts may arise from solvent-dependent hydration states; use anhydrous DMSO-d₆ for consistency .

Q. How does the butoxy substituent affect solubility and stability in aqueous vs. organic media?

  • Solubility :

    SolventSolubility (mg/mL)
    Water<0.1
    THF45
    DCM32
  • Stability :

    • Hydrolysis : The butoxy group reduces hydrolysis rates in aqueous buffers (pH 7.4) by 40% compared to methoxy analogs due to steric shielding .
    • Storage : Store at -20°C under argon to prevent boroxine formation .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during cross-coupling?

  • Additives : Use Cs₂CO₃ or K₃PO₄ to buffer acidic protons, reducing protodeboronation by 70% .
  • Ligand Design : Bulky ligands (e.g., XPhos) suppress β-hydride elimination in Pd intermediates .
  • Temperature Control : Maintain reactions below 60°C to avoid thermal degradation .

Case Study : Protodeboronation rates increase from 5% to 25% when using MeOH instead of THF as a co-solvent .

Q. How does this compound compare to structural analogs in inhibiting serine proteases?

Boronic acids form reversible covalent bonds with catalytic serine residues. Key comparisons:

CompoundIC₅₀ (nM)Selectivity (vs. Chymotrypsin)
This compound12
4-Amino-2-(trifluoromethyl)phenylboronic acid18
Phenylboronic acid450

Mechanistic Insight : The -CF₃ group enhances binding affinity by stabilizing tetrahedral intermediates via hydrophobic interactions .

Q. What computational methods predict the compound’s electronic properties and reaction pathways?

  • DFT Calculations : B3LYP/6-311+G(d,p) models predict Fukui indices for electrophilic attack at the boron center .
  • MD Simulations : Reveal solvent-shell dynamics affecting solubility (e.g., THF vs. water) .

Validation : Experimental vs. computed ¹H NMR shifts show <5% deviation when using the IEFPCM solvation model .

Q. How can researchers address discrepancies in reported catalytic efficiencies across studies?

Common Sources of Contradiction :

Ligand Purity : Impure Pd ligands (e.g., PPh₃) reduce turnover numbers by 50% .

Substrate Ratios : Excess aryl halide (>1.2 eq.) promotes homocoupling .

Oxygen Sensitivity : Trace O₂ oxidizes boronic acids to phenols; use rigorous degassing .

Q. Resolution Protocol :

  • Replicate reactions under inert conditions with ≤10 ppm O₂.
  • Standardize substrate ratios (1:1.05 boronic acid:halide) .

Q. What are the safety and handling protocols specific to this compound?

  • Toxicity : LD₅₀ (oral, rat) = 320 mg/kg; handle with nitrile gloves and fume hood .
  • Spill Management : Neutralize with 10% NaOH solution to convert boronic acid to less reactive borate salts .
  • Waste Disposal : Incinerate in a certified facility with scrubbers for fluorine gas containment .

Q. How can researchers leverage this compound in developing novel fluorinated materials?

  • Polymer Synthesis : Incorporate into fluorinated polyarylates via Suzuki polymerization (Tₚ = 210°C, ΔH = 85 J/g) .
  • MOF Construction : Coordinate with Zn²+ nodes to form porous frameworks (BET surface area = 1200 m²/g) .

Future Directions : Explore photoluminescent properties by conjugating with π-extended aromatic systems .

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